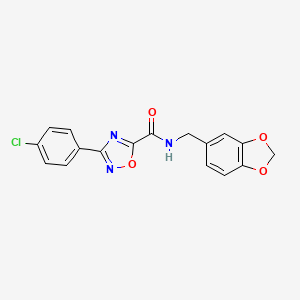![molecular formula C17H15N3O2S B15002469 4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B15002469.png)
4-(methoxymethyl)-6-methyl-2-(1,2-oxazol-3-yl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole is a complex organic compound that features a unique combination of functional groups, including a pyrrole, thienopyridine, and oxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the construction of the thienopyridine core, followed by the introduction of the pyrrole and oxazole rings. Key steps may include:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.
Introduction of the Pyrrole Ring: This step often involves a condensation reaction between the thienopyridine intermediate and a pyrrole derivative.
Formation of the Oxazole Ring: The final step typically involves the cyclization of an appropriate oxazole precursor with the thienopyridine-pyrrole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
化学反应分析
Types of Reactions
3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole and thienopyridine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution Products: Substituted derivatives with new functional groups replacing hydrogen atoms.
科学研究应用
3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole: shares similarities with other compounds containing pyrrole, thienopyridine, and oxazole moieties.
Examples: Compounds such as 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine and 3-(methoxymethyl)thieno[2,3-b]pyridine.
Uniqueness
The uniqueness of 3-[4-(Methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-1,2-oxazole lies in its specific combination of functional groups and the resulting chemical and biological properties
属性
分子式 |
C17H15N3O2S |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-[4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C17H15N3O2S/c1-11-9-12(10-21-2)14-15(20-6-3-4-7-20)16(23-17(14)18-11)13-5-8-22-19-13/h3-9H,10H2,1-2H3 |
InChI 键 |
BZNVCCOYKJRIPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C(SC2=N1)C3=NOC=C3)N4C=CC=C4)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{3-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-[(Z)-methoxy-NNO-azoxy]ethanone](/img/structure/B15002395.png)

![2,3,4-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B15002404.png)
![3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)-9,10-dimethoxypyrazino[2,1-a]isoquinolin-5-ium](/img/structure/B15002408.png)
![1-(2-chlorobenzyl)-2',7'-dihydroxyspiro[indole-3,9'-xanthen]-2(1H)-one](/img/structure/B15002410.png)
![2-[2'-amino-3'-cyano-1'-(dimethylamino)-2,5'-dioxo-5',6',7',8'-tetrahydro-1'H-spiro[indole-3,4'-quinolin]-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B15002416.png)
![2-(2-Nitrophenyl)imidazo[2,1-a]isoquinoline](/img/structure/B15002420.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(pyridin-2-ylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15002424.png)
![1H-Pyrazole-1-acetic acid, 3-[(4-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B15002435.png)
![N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15002443.png)
![1-(1,3-benzodioxol-5-yl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B15002458.png)
![4-[2-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-oxoethoxy]-N,N-diethyl-3-methoxybenzamide](/img/structure/B15002462.png)
![3-methoxy-N-[(2E)-5-methyl-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide](/img/structure/B15002472.png)

